
4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol
Overview
Description
VRT-532, also known as 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, is a potent modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). It is primarily used in research related to cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. VRT-532 enhances the channel activity and intrinsic ATPase activity of the G551D-CFTR mutation, making it a valuable tool in the study of cystic fibrosis .
Mechanism of Action
Target of Action
The primary target of VRT-532 is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a protein that functions as an ion channel and is regulated by cAMP-dependent phosphorylation . It is expressed in many types of epithelial cells and plays a crucial role in chloride and bicarbonate secretion, primarily affecting the respiratory and gastrointestinal systems .
Mode of Action
VRT-532 enhances the channel activity and intrinsic ATPase activity of the G551D-CFTR . It directly binds to the reconstituted G551D-CFTR and modifies its ATPase activity . This interaction results in an increase in channel open time .
Biochemical Pathways
The action of VRT-532 affects the biochemical pathways related to the transport of ions across the cell membrane. By enhancing the activity of the CFTR, it promotes the passage of chloride and bicarbonate ions, which in turn influences the fluidity of mucus and sweat, among other physiological effects .
Result of Action
The modulation of CFTR by VRT-532 has potential implications for the treatment of cystic fibrosis, a genetic disorder caused by defects in the CFTR gene . By enhancing the activity of the G551D-CFTR, VRT-532 could potentially alleviate the symptoms of this disease, which include the production of thick, sticky mucus that can lead to severe respiratory and digestive problems .
Biochemical Analysis
Biochemical Properties
VRT-532 interacts with the G551D-CFTR, a mutant form of the CFTR protein, enhancing its channel activity and intrinsic ATPase activity .
Cellular Effects
The effects of VRT-532 on cells are primarily related to its modulation of CFTR activity. By enhancing the activity of G551D-CFTR, VRT-532 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of VRT-532 involves its interaction with the G551D-CFTR protein. This interaction enhances the channel activity of the protein, as well as its intrinsic ATPase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, VRT-532 has been observed to have a stable effect on G551D-CFTR activity over time .
Metabolic Pathways
Given its interaction with the CFTR protein, it may be involved in pathways related to ion transport and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VRT-532 involves several steps, starting with the preparation of the core pyrazole structure. The key steps include:
Formation of the Pyrazole Ring: This is typically achieved through the reaction of hydrazine with a β-keto ester or diketone.
Substitution Reactions: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.
Methylation: The methyl group is added to the pyrazole ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of VRT-532 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are used to form the pyrazole ring and introduce the phenyl group.
Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
VRT-532 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use halides and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of VRT-532, which can be used for further research and development .
Scientific Research Applications
VRT-532 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of CFTR activity.
Biology: Helps in understanding the molecular mechanisms of cystic fibrosis and the role of CFTR in cellular processes.
Medicine: Potential therapeutic applications in treating cystic fibrosis by correcting CFTR defects.
Industry: Used in the development of new drugs and therapeutic agents targeting CFTR
Comparison with Similar Compounds
VRT-532 is compared with other CFTR modulators, including:
Genistein: Another CFTR potentiator that enhances CFTR activity but has a different mechanism of action.
VRT-325: A CFTR corrector that helps in the proper folding and trafficking of CFTR proteins.
Corr-4a: Another corrector that works similarly to VRT-325 but with different efficacy and specificity.
VRT-532 is unique in its ability to enhance both the channel activity and ATPase activity of the G551D-CFTR mutation, making it a valuable tool in cystic fibrosis research .
Properties
IUPAC Name |
4-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-16(19)13(9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKVJFRGORALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38214-71-0 | |
| Record name | 38214-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



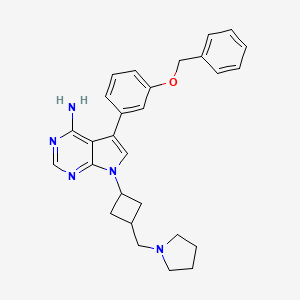


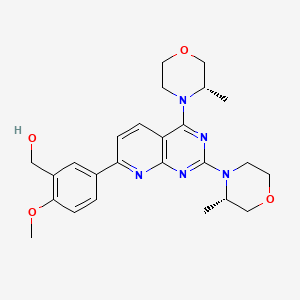
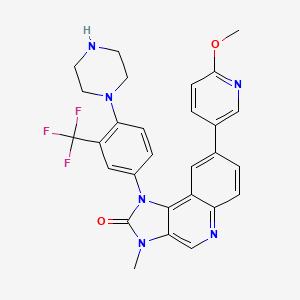

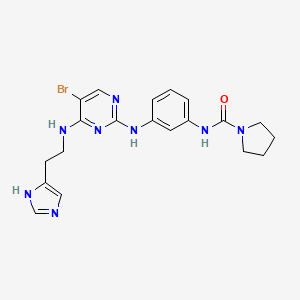

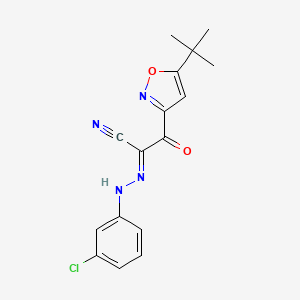


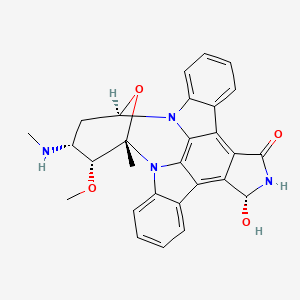
![[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683987.png)
